molecular formula C5H6N2O3 B014597 5-Hydroxymethyluracil CAS No. 4433-40-3

5-Hydroxymethyluracil

カタログ番号 B014597
CAS番号: 4433-40-3
分子量: 142.11 g/mol
InChIキー: JDBGXEHEIRGOBU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Hydroxymethyluracil (5hmU) is a primary alcohol that is uracil bearing a hydroxymethyl substituent at the 5-position . It is a product of oxidative damage to DNA, predominantly by the hydroxyl radical via the Fenton reaction . It can be used as a potential epigenetic mark enhancing or inhibiting transcription with bacterial RNA polymerase .


Synthesis Analysis

The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans . In addition, 5hmU can also be generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase .


Molecular Structure Analysis

The molecular formula of 5hmU is C5H6N2O3 . The optimized molecular geometry of 5hmU was computed using the B3LYP method at 6-311++G (d,p) to achieve the optimized geometric parameters of the molecule in the ground state .


Chemical Reactions Analysis

5hmU is a thymine modification existing in the genomes of various organisms. The post-replicative formation of 5hmU occurs via hydroxylation of thymine by ten-eleven translocation (TET) dioxygenases in mammals and J-binding proteins (JBPs) in protozoans, respectively . In addition, 5hmU can also be generated through oxidation of thymine by reactive oxygen species or deamination of 5hmC by cytidine deaminase .


Physical And Chemical Properties Analysis

5hmU has a molecular weight of 142.11 . Its chemical properties were analyzed using NMR, UV–Vis, and FT-IR spectroscopy by means of experimental and theoretical analysis .

科学的研究の応用

Genome-wide Distribution and Chromatin Accessibility

In a study on the genome of the Symbiodiniaceae dinoflagellate Breviolum minutum, researchers found that the 5-hmU modification is preferentially enriched over certain classes of repetitive elements, often coincides with the boundaries between gene arrays, and is generally correlated with decreased chromatin accessibility . This suggests that 5-hmU may play a role in the functional organization of dinoflagellate genomes and its relationship to the transcriptional landscape of gene arrays .

Enzyme-mediated Bioorthogonal Labeling

A novel enzyme-mediated bioorthogonal labeling method for selective enrichment of 5-hmU in genomes has been developed . This method uses 5hmU DNA kinase (5hmUDK) to selectively install an azide (N3) group or alkynyl group into the hydroxyl moiety of 5hmU, followed by incorporation of the biotin linker through click chemistry . This allows for the capture of 5hmU-containing DNA fragments via streptavidin pull-down and the enriched fragments can be applied to deep sequencing to determine the genomic distribution of 5hmU .

Gel Shift Assay

The 15-bp 5-hmU or 5-hmC containing oligonucleotides were radioactively labeled using T4 polynucleotide kinase . This method allows for the efficient and selective identification of 5-hydroxymethyluracil in genomic DNA .

Glycosylase Activity Correlation

The glycosylase activity correlates well with the ability to form a specific complex in electrophoretic mobility-shift assay . This suggests that 5-hmU may play a role in the formation of specific complexes in electrophoretic mobility-shift assays .

Genome-wide Mapping in Trypanosoma Brucei

With the established enzyme-mediated bioorthogonal labeling strategy, researchers achieved the genome-wide mapping of 5-hmU in Trypanosoma brucei . This method will allow for a better understanding of the functional roles and dynamics of 5-hmU in genomes .

Thymine Modifications in Trypanosomatids

In the currently suggested mechanism of thymine modifications in trypanosomatids, the initial step of 5-hmU formation is binding of the JBP family of proteins to base J, followed by hydroxymethylation of proximal thymine . This suggests that 5-hmU may play a role in thymine modifications in trypanosomatids .

Safety And Hazards

According to the safety data sheet, 5hmU causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to use only outdoors or in a well-ventilated area .

将来の方向性

The future directions of 5hmU research could involve further exploration of its functional importance, as it has been identified in the genomes of a diverse range of organisms . More studies are needed to fully understand the impact of this modification on the structure and dynamics of DNA .

特性

IUPAC Name

5-(hydroxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
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InChI

InChI=1S/C5H6N2O3/c8-2-3-1-6-5(10)7-4(3)9/h1,8H,2H2,(H2,6,7,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBGXEHEIRGOBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O3
Source PubChem
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DSSTOX Substance ID

DTXSID9063455
Record name 2,4(1H,3H)-Pyrimidinedione, 5-(hydroxymethyl)-
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Molecular Weight

142.11 g/mol
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Physical Description

Solid
Record name 5-Hydroxymethyluracil
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Solubility

44 mg/mL
Record name 5-Hydroxymethyluracil
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Product Name

5-Hydroxymethyluracil

CAS RN

4433-40-3
Record name 5-(Hydroxymethyl)uracil
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Synthesis routes and methods I

Procedure details

A 2-L, three-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen-inlet bubbler was charged with uracil (185.0 g, 1650 mmol) (Aldrich), paraformaldehyde (61.50 g, 2050 mmol as formaldehyde) (Aldrich), and a solution of potassium hydroxide (86.9%, 59.95 g, 928.5 mmol) (Aldrich) in water (1.445 L). The mixture was stirred at 50–52° C. for 68 hours. TLC analysis indicated complete reaction. After concentration at 60° C./14 mm Hg to a volume of ca. 500 mL, the residue was diluted with acetone (500 mL). The resulting precipitate was collected by filtration, washed with acetone, and dried by suction, then at 50° C./25 mm Hg to give crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (250 g) as a white solid. The combined mother liquor and washes were concentrated to a volume of ca. 100 mL and a solution of hydroxylamine hydrochloride (27.52 g, 396.0 mmol, Aldrich) in water (100 mL) was added. The resulting precipitate was collected by filtration, washed with acetone, and dried by suction to give second crop of crude 5-(hydroxymethyl)-1,3-dihydropyrimidine-2,4-dione (34 g) as a white solid. The two lots were combined (244 g, 4% overweight) and used directly in the next step.
[Compound]
Name
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27.52 g
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Synthesis routes and methods II

Procedure details

A mixture of uracil (9 g, 80.3 mmol), paraformaldehyde (3 g) and 0.42N potassium hydroxide (125 mL) was heated 90 hours at 50° C. The reaction mixture was diluted with water (350 mL), stirred with Dowex® 50 ion-exchange resin (30 g, H form, 100-200 mesh), filtered, concentrated in vacuo to a volume of 20 mL and refrigerated. The solids were collected and recrystallized from water (50 mL) to give 5-hydroxymethyl-2,4(1H,3H)-pyrimidinedione (9.5 g, 65.04 mmol), m.p. 260°-300° C. (dec).
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9 g
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reactant
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3 g
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125 mL
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350 mL
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Synthesis routes and methods III

Procedure details

To a 40 mL aqueous solution containing 0.60 gram of KOH were added 1.2 g of uracil and 5 mL of a 36.5% aqueous solution of formaldehyde. The resulting mixture was stirred in an oil bath set at 50° C. and the reaction was allowed to proceed until the complete disappearance of the starting uracil as observed by thin layer chromatography (TLC). The total reaction time was 72 hours under a nitrogen atmosphere. The reaction mixture was diluted with 80 mL of distilled water and vigorously stirred as 2.0 g of Amberlite resin IRC-50 (H) was added. The mixture was stirred for an extra 30-minute period and the pH was verified to ensure that the mixture was slightly acidic before proceeding. The resin was removed by filtration, and the filtrate was concentrated by vacuum distillation to a volume of approximately 25 mL. The solution was allowed to cool to room temperature, then further cooled in an ice bath to precipitate the product as a white solid. Recrystallization of the product was performed from water-methanol (volume ratio 1:2) and the product was filtered out, washed with cold methanol and dried under high vacuum to yield 827 mg of a fine white powder (54.4% yield) showing a single on TLC, with the Rf value 0.69 (methanol solvent) and properties given below.
[Compound]
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aqueous solution
Quantity
40 mL
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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxymethyluracil
Reactant of Route 2
5-Hydroxymethyluracil
Reactant of Route 3
5-Hydroxymethyluracil
Reactant of Route 4
5-Hydroxymethyluracil
Reactant of Route 5
5-Hydroxymethyluracil
Reactant of Route 6
5-Hydroxymethyluracil

Q & A

Q1: What is the molecular formula and weight of 5hmU?

A1: The molecular formula of 5hmU is C5H6N2O3 and its molecular weight is 142.11 g/mol.

Q2: Is there spectroscopic data available for 5hmU?

A2: Yes, 5hmU has been characterized using NMR, UV–Vis, and FT-IR spectroscopy. These analyses have helped in understanding its structural properties and electronic transitions. []

Q3: How does the presence of 5hmU affect the physical properties of DNA?

A3: Research suggests that incorporating 5hmU into DNA can increase its flexibility and hydrophilicity. This was observed through nanopore translocation experiments and molecular dynamics simulations. These altered properties might influence how regulatory proteins interact with the modified DNA. []

Q4: What are the potential biological roles of 5hmU?

A4: 5hmU is suggested to function both as an epigenetic mark and a potential cancer biomarker. [] Its presence in the genome of various organisms, including mammals and protozoans, highlights its potential significance in diverse biological processes.

Q5: How is 5hmU formed in DNA?

A5: 5hmU can be formed in DNA through several mechanisms:

  • Oxidation of Thymine: This can occur through the action of reactive oxygen species or by specific enzymes like ten-eleven translocation (TET) proteins in mammals. [, , , ]
  • Deamination of 5-hydroxymethylcytosine (5hmC): 5hmC, an oxidation product of 5-methylcytosine, can be deaminated to form 5hmU. [, ]
  • Direct Incorporation: In some organisms, like certain dinoflagellates, 5hmU is directly incorporated into DNA during replication, replacing a significant portion of thymine. [, ]

Q6: How does the cell repair 5hmU when it arises in DNA?

A6: 5hmU is removed from DNA by a specific DNA glycosylase enzyme called 5-hydroxymethyluracil-DNA glycosylase (HMUDG). This enzyme initiates the base excision repair pathway to replace the 5hmU with a thymine. [, , , ]

Q7: Is the repair of 5hmU always beneficial?

A7: While generally beneficial, excessive repair of 5hmU can lead to apoptosis, as observed in Chinese hamster V79 cells. This suggests a delicate balance between repair and cell survival. []

Q8: How is 5hmU linked to 5-methylcytosine (5mC), a key epigenetic mark?

A9: 5hmU is linked to 5mC through its precursor, 5hmC. 5hmC is an intermediate in the oxidative demethylation pathway of 5mC. If 5hmC is deaminated to 5hmU, it can disrupt the demethylation pathway and potentially affect gene regulation. [, ]

Q9: How is 5hmU distributed throughout the genome?

A10: Research on the dinoflagellate Breviolum minutum revealed that 5hmU is not randomly distributed. It is enriched in specific genomic regions, particularly repetitive elements and boundaries between gene arrays. [] This suggests potential roles in genome organization and gene regulation.

Q10: Does the presence of 5hmU influence chromatin accessibility?

A11: Studies in Breviolum minutum show a correlation between 5hmU enrichment and decreased chromatin accessibility. This suggests that 5hmU might play a role in modulating DNA accessibility for regulatory factors. []

Q11: How is 5hmU linked to human health and disease?

A12: 5hmU is being explored as a potential biomarker for various conditions, including cancer. Studies have shown altered levels of 5hmU in cancer patients, suggesting its potential in disease diagnosis and prognosis. [, ]

Q12: Are there any specific examples of 5hmU's clinical relevance?

A13: A study found significantly elevated levels of 5hmU in the DNA of patients with chronic lymphocytic leukemia (CLL) compared to healthy controls. Moreover, the 5hmU content in DNA correlated with the Rai stage, a clinical staging system for CLL. This suggests that 5hmU could be a potential biomarker for CLL progression. []

Q13: What analytical methods are used to detect and quantify 5hmU in DNA?

A13: Several techniques are employed for 5hmU detection and quantification:

  • Chromatographic techniques: High-performance liquid chromatography (HPLC) coupled with various detectors like UV or mass spectrometry (MS) is commonly used to separate and quantify 5hmU. [, , ]
  • Mass spectrometry: This highly sensitive technique allows for accurate quantification of even low levels of 5hmU in DNA samples. [, ]
  • Immunoprecipitation-based methods: Antibodies specific to 5hmU are used to enrich 5hmU-containing DNA fragments, followed by sequencing to determine their genomic location. []
  • Chemical tagging and enrichment: This approach utilizes enzymatic reactions to selectively modify 5hmU with affinity tags, facilitating its enrichment and subsequent analysis. []
  • Bioorthogonal labeling: This method employs click chemistry to label 5hmU with a detectable marker, enabling sensitive and specific detection. []

Q14: What are some key areas for future research on 5hmU?

A14: Despite significant progress, several research questions remain:

    Q15: What is the role of the SMUG1 enzyme in relation to 5hmU?

    A16: SMUG1 is a DNA glycosylase shown to be the dominant enzyme responsible for removing 5hmU from DNA in mice. It also serves as a backup for UNG, the primary enzyme responsible for uracil excision. [, ]

    Q16: How does the level of 5hmU in sperm DNA compare to that in leukocytes?

    A17: Surprisingly, sperm DNA has been found to have a 10-fold higher level of 5hmU compared to leukocytes. This dramatic difference suggests a potential regulatory role for 5hmU in the paternal genome. []

    Q17: Can the diet influence the levels of 5hmU in DNA?

    A18: Studies indicate that a low-fat diet can lead to lower levels of 5hmU in DNA from human peripheral blood cells compared to a non-intervention diet. This suggests a potential link between dietary fat intake and oxidative damage to DNA, with 5hmU serving as a possible marker. []

    Q18: Can 5hmU modifications be used to modulate protein-DNA interactions?

    A19: Research suggests that enzymatic glucosylation of 5hmC-containing DNA can be used to control transcription activity. This indicates that modifications to 5hmU, such as glucosylation, can influence the binding of proteins to DNA and potentially regulate gene expression. []

    Q19: How does the presence of 5hmU affect the activity of restriction endonucleases?

    A20: Studies show that the presence of 5hmU within the recognition site of certain restriction endonucleases, such as HincII and SalI, can inhibit or prevent their cleavage activity. This highlights the impact of 5hmU on the recognition and activity of DNA-binding proteins. []

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